molecular formula C12H16N2O3S B7970267 tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate

tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate

Cat. No.: B7970267
M. Wt: 268.33 g/mol
InChI Key: JRSYDHPERZWQBE-UHFFFAOYSA-N
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Description

This compound belongs to the class of bicyclic heterocycles featuring a fused thiazole and tetrahydropyridine ring system. The tert-butyl ester group at position 6 and the formyl substituent at position 2 make it a versatile intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or covalent inhibitors via aldehyde-mediated conjugation . Its structural complexity and functional groups enable diverse reactivity, including nucleophilic additions (e.g., formation of Schiff bases) and catalytic cross-coupling reactions.

Properties

IUPAC Name

tert-butyl 2-formyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-12(2,3)17-11(16)8-4-7-9(5-13-8)18-10(6-15)14-7/h6,8,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSYDHPERZWQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=C(CN1)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Temperature and Solvent Effects

  • Cyclization Steps : Elevated temperatures (70–110°C) in polar aprotic solvents (DMF, THF) improve reaction rates but risk decomposition.

  • Esterification : Mild conditions (0–25°C) in DCM preserve acid-sensitive tert-butyl groups.

Catalytic Systems

  • Palladium Catalysts : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in carbonylation reactions, achieving 69.1% vs. 63.6% yield.

  • Base Selection : Triethylamine (TEA) minimizes side reactions during Boc protection compared to stronger bases like DBU.

Purification Techniques

  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) resolves ester and formyl derivatives.

  • Recrystallization : The hydrochloride salt of intermediates crystallizes from ethanol/water (4:1).

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key AdvantageLimitation
Multi-Step4~52High purity (>98%)Lengthy purification
Palladium Carbonylation3~60ScalabilityRequires high-pressure CO
One-Step Cyclization145–78RapidLimited to nitro-substituted precursors

The multi-step approach remains favored for precision, while palladium methods offer industrial potential .

Chemical Reactions Analysis

Functional Groups and Reactivity

  • Formyl group (-CHO): Susceptible to nucleophilic additions (e.g., with alcohols, amines) or condensation reactions (e.g., aldol, Mannich).

  • tert-Butyl ester (-COO-t-Bu): Hydrolyzable under acidic or basic conditions to yield carboxylic acids.

  • Thiazolo-pyridine ring: May participate in aromatic substitution or redox reactions depending on substitution patterns.

Hydrolysis of the Ester Group

The tert-butyl ester can undergo hydrolysis to form the corresponding carboxylic acid under acidic (H³O⁺) or basic (e.g., NaOH) conditions. This reaction is critical for generating bioactive derivatives.

Nucleophilic Addition to the Formyl Group

The aldehyde group may react with nucleophiles (e.g., Grignard reagents, hydrazines) to form imines, oximes, or secondary alcohols.

Substitution Reactions

Functional groups on the aromatic ring (e.g., sulfur heteroatoms) could enable electrophilic or nucleophilic substitution, altering the compound’s electronic properties.

Biological Activity and Reaction Implications

While not directly detailing reactions, the compound’s biological activity (e.g., enzyme inhibition, antimicrobial effects) suggests its reactivity may involve covalent binding to targets or redox interactions . For example:

  • Covalent modification: The formyl group could act as a reactive electrophile, forming adducts with nucleophilic residues (e.g., cysteine in proteins).

  • Redox cycling: Sulfur-containing moieties may participate in oxidation-reduction reactions.

Table 1: Key Functional Groups and Potential Reactions

Functional GroupReaction TypeExample Conditions
Formyl (-CHO) Nucleophilic additionGrignard reagents, amines
tert-Butyl ester (-COO-t-Bu) HydrolysisHCl/H₂O or NaOH
Thiazolo-pyridine ring SubstitutionElectrophilic aromatic substitution

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of thiazolo[5,4-c]pyridine compounds exhibit promising anticancer properties. For instance, research involving various pyridine derivatives demonstrated their ability to inhibit telomerase activity and suppress tumor growth in vivo. The specific activity of tert-butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate has not been extensively documented; however, its structural analogs have shown significant results in similar assays .

Antimicrobial Properties

Compounds containing thiazole and pyridine rings have been evaluated for antimicrobial efficacy. The presence of the thiazole moiety in this compound may contribute to its potential as an antimicrobial agent. Studies on related compounds have shown effectiveness against various bacterial strains and fungi .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:

  • Condensation Reactions : It can be utilized in reactions to form more complex molecules.
  • Functionalization : The carbonyl group can be modified to introduce other functional groups for further chemical transformations.

Case Studies

  • In Vitro Studies : A study on related thiazolo-pyridine derivatives highlighted their ability to inhibit cancer cell proliferation through telomerase inhibition. Although specific data on this compound was limited, the structural similarities suggest comparable mechanisms may apply .
  • Antimicrobial Testing : Research on thiazole-containing compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Such findings support further exploration into the antimicrobial potential of tert-butyl 2-formyl derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues of the Thiazolo[5,4-c]pyridine Core

The following table summarizes key structural analogs and their distinguishing features:

Compound Name (CAS) Molecular Formula Key Substituents Core Structure Similarity Score Applications/Notes
tert-Butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate (hypothetical) C₁₄H₂₀N₂O₃S 2-formyl, 6-tert-butyl carboxylate Thiazolo[5,4-c]pyridine Reference Intermediate for covalent inhibitors
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (365996-05-0) C₁₂H₁₉N₃O₂S 2-amino, 5-tert-butyl carboxylate Thiazolo[5,4-c]pyridine 0.82 Amine group enables peptide coupling or urea formation
tert-Butyl (2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)carbamate (1251009-79-6) C₁₃H₂₁BrN₂O₂S 2-bromo, 6-tert-butyl carbamate Benzo[d]thiazole 0.82 Bromine facilitates Suzuki-Miyaura cross-coupling
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (143150-92-9) C₇H₉BrN₂S 2-bromo, 5-methyl Thiazolo[5,4-c]pyridine 0.77 Methyl group enhances lipophilicity; bromine for functionalization
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (720720-96-7) C₉H₁₂ClN₂O₂S 2-carboxylic acid, 5-methyl, HCl salt Thiazolo[5,4-c]pyridine N/A Carboxylic acid allows salt formation or bioconjugation

Key Findings from Comparative Analysis

Functional Group Reactivity: The formyl group in the target compound offers unique reactivity for covalent bonding, unlike bromo (cross-coupling) or amino (nucleophilic) substituents in analogs . The tert-butyl ester enhances solubility in organic solvents and acts as a protecting group during synthesis, a feature shared with tert-butyl carbamate analogs (e.g., 1251009-79-6) .

Imidazo[4,5-c]pyridine derivatives (e.g., 2177258-31-8) replace sulfur with nitrogen, increasing hydrogen-bonding capacity and altering metabolic stability .

Physicochemical Properties :

  • Brominated analogs (e.g., 143150-92-9) are more lipophilic than the formyl-containing target compound, impacting membrane permeability .
  • Hydrochloride salts (e.g., 720720-96-7) improve aqueous solubility, critical for formulation in biological assays .

Synthetic Utility :

  • Lithium carboxylates (e.g., CAS 720720-96-7 precursor) are intermediates in decarboxylation or nucleophilic substitution reactions, whereas the target compound’s formyl group is tailored for condensation reactions .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 2-formyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-6-carboxylate?

The compound can be synthesized via selective functionalization of the tetrahydrothiazolo[5,4-c]pyridine core. A common approach involves introducing the formyl group at position 2 through Vilsmeier-Haack formylation, followed by tert-butyloxycarbonyl (Boc) protection at the nitrogen in position 5. Key intermediates like 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (CAS 165948-23-2) are often used as starting materials . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to avoid over-oxidation of the thiazole ring.

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the formyl proton (δ ~9.8–10.2 ppm) and Boc group (tert-butyl protons at δ ~1.4 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₁H₁₆N₂O₃S) and detects fragmentation patterns, such as loss of the Boc group (m/z ~240 → 140) .
  • HPLC-PDA : Purity assessment (>95%) is achievable using reverse-phase chromatography with UV detection at 254 nm .

Q. How should researchers handle stability issues during storage?

The compound is sensitive to moisture and heat. Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent degradation of the formyl group and Boc cleavage. Stability studies indicate a shelf life of ≥6 months under these conditions .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a key intermediate for synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. The formyl group enables further derivatization (e.g., reductive amination), while the Boc group allows selective deprotection for late-stage functionalization .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during Boc protection?

Discrepancies in Boc protection efficiency (e.g., 60–90% yields) often arise from competing side reactions, such as ring-opening of the tetrahydrothiazolo moiety. Mitigation strategies include:

  • Using anhydrous DCM as a solvent to minimize hydrolysis.
  • Employing DMAP as a catalyst to enhance Boc-anhydride reactivity.
  • Monitoring reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

Q. How does the formyl group’s electronic nature impact reactivity in cross-coupling reactions?

The electron-withdrawing formyl group activates the thiazole ring toward nucleophilic aromatic substitution (SNAr) at position 2. However, it deactivates the pyridine nitrogen, requiring careful selection of coupling partners (e.g., Pd-catalyzed Suzuki-Miyaura with electron-rich boronic acids) .

Q. What strategies optimize regioselective functionalization of the tetrahydrothiazolo-pyridine scaffold?

  • Directed ortho-Metalation : Use LDA to deprotonate position 5, enabling halogenation or alkylation.
  • Protection-Deprotection : Temporarily mask the formyl group as a dimethyl acetal to prevent unwanted side reactions during Boc manipulation .

Q. How can researchers validate the compound’s role in structure-activity relationship (SAR) studies?

Comparative assays with analogs lacking the formyl or Boc group can isolate their contributions to bioactivity. For example, replacing the formyl group with a methyl ester reduces binding affinity to PLK1 by 10-fold, as shown in kinase inhibition assays .

Q. What safety protocols are essential for large-scale synthesis?

  • Ventilation : Use fume hoods to manage volatile reagents (e.g., DCM, Boc-anhydride).
  • PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Spill Management : Neutralize acid/base spills with appropriate adsorbents (e.g., sodium bicarbonate for acid spills) .

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